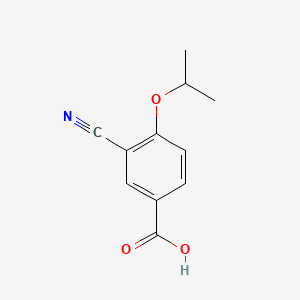

3-Cyano-4-isopropoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGLEMDXDTZJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620774 | |

| Record name | 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-31-3 | |

| Record name | 3-Cyano-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258273-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RP-101124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258273313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-4-ISOPROPOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RP-101124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGE0YD4NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid: Properties, Synthesis, and Applications

This compound (CAS No. 258273-31-3) is a highly functionalized aromatic carboxylic acid that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and an isopropoxy ether on a benzene ring, provides a trifecta of reactive sites and modulating properties that drug development professionals leverage for creating sophisticated active pharmaceutical ingredients (APIs).[3] This guide, prepared from the perspective of a senior application scientist, delves into the essential chemical properties, validated synthetic protocols, and critical applications of this compound, providing researchers with the technical insights necessary for its effective utilization.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, enabling accurate stoichiometric calculations, appropriate solvent selection, and prediction of its behavior under various reaction conditions. This compound presents as a white to off-white solid at room temperature.[4][5] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 258273-31-3 | [1][4][5] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4] |

| Molecular Weight | 205.21 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 149-153 °C | [4] |

| Boiling Point (Predicted) | 371.4 ± 27.0 °C at 760 mmHg | [4][7] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 4.09 ± 0.10 | [4] |

| InChIKey | FQGLEMDXDTZJMJ-UHFFFAOYSA-N | [4] |

The predicted pKa of approximately 4.09 suggests it is a moderately strong organic acid, comparable to benzoic acid itself (pKa 4.20).[4][8] This acidity is centered on the carboxylic acid proton and is a critical factor in its reactivity, solubility in basic aqueous solutions, and purification via acid-base extraction.

Part 2: Molecular Structure and Reactivity

The synthetic versatility of this compound stems directly from the distinct reactivity of its three primary functional groups. The interplay between these groups dictates its role as a valuable intermediate.

-

Carboxylic Acid (-COOH): This is the most acidic site on the molecule and serves as a primary handle for derivatization. It readily undergoes standard transformations such as esterification, amidation to form amides, and conversion to an acid chloride, allowing for covalent linkage to other molecular scaffolds.[3]

-

Cyano Group (-C≡N): The nitrile is an exceptionally versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine (-CH₂NH₂). This dual reactivity opens up numerous synthetic pathways for building molecular complexity.[3]

-

Isopropoxy Group (-OCH(CH₃)₂): This ether linkage is generally stable under many reaction conditions. Its primary contribution is steric and electronic; it influences the molecule's lipophilicity, increasing its solubility in organic solvents, and can sterically direct reactions at adjacent positions on the aromatic ring.[3]

Caption: Reactivity map of this compound.

Part 3: Synthesis and Experimental Protocols

The reliable supply of high-purity this compound is crucial for its use in pharmaceutical manufacturing.[1] A common and well-documented laboratory and industrial-scale synthesis involves the hydrolysis of its corresponding methyl ester, methyl 3-cyano-4-isopropoxybenzoate.[4] Alternative patented methods aim to avoid the use of highly toxic cyanides by preparing the cyano group from a formyl group precursor.[9][10]

Protocol: Synthesis via Saponification of Methyl Ester

This protocol is based on a standard saponification (base-catalyzed hydrolysis) reaction, a robust and high-yielding method chosen for its reliability and straightforward execution.

Objective: To synthesize this compound from methyl 3-cyano-4-isopropoxybenzoate.

Materials:

-

Methyl 3-cyano-4-isopropoxybenzoate (1 equivalent)

-

Ethanol (EtOH)

-

Tetrahydrofuran (THF)

-

2M Sodium Hydroxide (NaOH) aqueous solution (approx. 1.2-1.5 equivalents)

-

2N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Distilled Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure: [4][11]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-cyano-4-isopropoxybenzoate (e.g., 7.0 g, 31.5 mmol) in a solvent mixture of ethanol (30 mL) and tetrahydrofuran (30 mL). The use of a co-solvent system ensures complete dissolution of the starting material.

-

Saponification: Add an aqueous 2M sodium hydroxide solution (20 mL, 40 mmol) to the stirred solution. The reaction is typically run at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Solvent Removal: Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove the organic solvents (EtOH and THF).

-

Acidification: Dilute the remaining aqueous residue with distilled water (100 mL). Slowly acidify the mixture with 2N hydrochloric acid while stirring, until the pH is less than 7 (typically pH 2-3), causing the carboxylic acid product to precipitate as a solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.

-

Washing: Combine the organic layers and wash sequentially with distilled water and saturated sodium chloride solution. The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate. This removes trace amounts of water. Filter off the desiccant.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to obtain the final product as an off-white solid (typical yield: >90%).[4][11]

Caption: Workflow for the synthesis of this compound.

Part 4: Key Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a critical building block for APIs.[1] Its structure is frequently incorporated into drugs targeting a range of therapeutic areas.

Sphingosine-1-Phosphate (S1P) Receptor Modulators: This compound is a well-established intermediate in the synthesis of S1P receptor modulators, a class of drugs used to treat autoimmune diseases like multiple sclerosis.[1][4][] For example, it is a key precursor for the synthesis of Ozanimod, a drug that works by trapping lymphocytes in lymph nodes, preventing them from crossing into the central nervous system to cause inflammation and damage.[2] The efficient synthesis of such complex drugs relies heavily on the availability of high-purity intermediates like this compound.[2]

Caption: Role as an intermediate in pharmaceutical manufacturing.

Part 5: Spectroscopic Characterization

Confirming the identity and purity of this compound after synthesis is essential. Spectroscopic methods provide a definitive fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: IR analysis is invaluable for identifying the key functional groups. The spectrum will prominently feature a sharp, strong absorption band for the nitrile (-C≡N) stretch around 2230 cm⁻¹. A very broad absorption corresponding to the O-H stretch of the carboxylic acid will also be visible, typically in the range of 2500-3300 cm⁻¹.[3]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the specific arrangement of protons. The spectrum will show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the single methine proton) and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[3]

Part 6: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302).[13] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The corresponding GHS pictogram is the exclamation mark (GHS07).

-

Recommended Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14] Keep away from strong oxidizing agents and strong bases.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 258273-31-3 [m.chemicalbook.com]

- 5. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. Benzoic acids [stenutz.eu]

- 9. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. This compound | 258273-31-3 [chemicalbook.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Cyano-4-isopropoxybenzoic acid (CAS No. 258273-31-3), a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and their implications for research and development. Detailed, field-proven experimental protocols for the determination of these properties are provided, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key experimental workflows are visually represented. This guide is intended to serve as a practical and authoritative resource for scientists and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound is a substituted benzoic acid derivative that has garnered significant interest in the pharmaceutical industry. Its molecular architecture, featuring a carboxylic acid, a nitrile group, and an isopropoxy ether on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. Notably, it is a crucial intermediate in the preparation of agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for the treatment of autoimmune diseases like multiple sclerosis.[1][2]

A thorough understanding of the physicochemical properties of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of these properties, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural arrangement of this compound dictates its reactivity and physical behavior.

-

IUPAC Name: 3-cyano-4-(propan-2-yloxy)benzoic acid[3]

-

Synonyms: 3-Cyano-4-(1-methylethoxy)benzoic acid, 4-isopropoxy-3-cyanobenzoic acid[4]

-

CAS Number: 258273-31-3

-

Molecular Formula: C₁₁H₁₁NO₃[5]

The molecule's structure, depicted below, reveals a combination of polar (carboxylic acid, nitrile) and non-polar (isopropoxy, benzene ring) functionalities, which collectively influence its solubility, polarity, and intermolecular interactions.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below, followed by detailed discussions and experimental protocols.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 149-153 °C | [1] |

| Boiling Point (Predicted) | 371.4 ± 27.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.231 g/cm³ | [4] |

| pKa (Predicted) | 4.09 ± 0.10 |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The protocols are designed to be self-validating and are grounded in authoritative standards.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities.

Protocol: The melting point was determined using the capillary method, following the principles outlined in USP General Chapter <741>.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of approximately 10 °C/min until it is about 30 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.

-

Boiling Point Determination (Predicted)

Causality: While a predicted value is provided, experimental determination of the boiling point for a solid like this compound would require specialized equipment to handle the high temperature and potential for decomposition. The predicted value is useful for understanding the compound's volatility under theoretical conditions. OECD Guideline 103 outlines several methods for boiling point determination, such as ebulliometry or differential scanning calorimetry, which could be adapted.

Aqueous Solubility

Causality: Aqueous solubility is a critical parameter in drug development, influencing dissolution rate, bioavailability, and the design of formulations. The presence of both a polar carboxylic acid group and a non-polar isopropoxy group suggests that the solubility of this compound will be pH-dependent.

Protocol: A shake-flask method at a controlled temperature is employed to determine the equilibrium solubility.

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

Caption: Workflow for Aqueous Solubility Determination.

Dissociation Constant (pKa)

Causality: The pKa value is a measure of the acidity of the carboxylic acid group. It is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Experimental Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides information about the functional groups present in a molecule.

Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

-

A sharp C≡N stretch from the cyano group around 2230 cm⁻¹.[6]

-

A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.

-

C-O stretching vibrations from the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

¹H NMR Interpretation: The proton NMR spectrum is expected to show the following signals:

-

A doublet for the two equivalent methyl groups of the isopropoxy moiety.

-

A septet for the methine proton of the isopropoxy group.

-

Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR Interpretation: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the isopropoxy group.

Conclusion

The physicochemical properties of this compound presented in this guide provide a solid foundation for its application in pharmaceutical research and development. The experimental protocols detailed herein offer a robust framework for the in-house characterization of this important synthetic intermediate, ensuring data integrity and reproducibility. A thorough understanding and experimental validation of these properties are critical for the successful and efficient development of novel therapeutics.

References

- 1. This compound CAS#: 258273-31-3 [chemicalbook.com]

- 2. This compound | 258273-31-3 [chemicalbook.com]

- 3. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

The Evolving Landscape of 3-Cyano-4-isopropoxybenzoic Acid Derivatives: A Technical Guide to Their Biological Activities

Introduction

In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds that can yield compounds with significant therapeutic potential is paramount. One such scaffold that has garnered considerable attention is 3-Cyano-4-isopropoxybenzoic acid. Initially recognized as a key intermediate in the synthesis of complex pharmaceuticals, recent research has unveiled the intrinsic biological activities of its derivatives, opening new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, with a focus on their roles as Sphingosine-1-Phosphate (S1P) receptor modulators and xanthine oxidase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to facilitate further exploration and application of this versatile chemical entity.

Part 1: Sphingosine-1-Phosphate (S1P) Receptor Modulation

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] Consequently, modulation of S1P receptors has emerged as a promising therapeutic strategy for a range of autoimmune diseases, most notably multiple sclerosis.[2][3] this compound has been identified as a crucial building block in the synthesis of potent S1P receptor modulators.[4]

Mechanism of Action: Orchestrating Immune Cell Trafficking

S1P receptor modulators exert their therapeutic effects primarily by acting as functional antagonists of the S1P1 receptor subtype found on lymphocytes. Upon binding, these modulators induce the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This sequestration of lymphocytes prevents their infiltration into the central nervous system and other sites of inflammation, thereby mitigating the autoimmune response.

Caption: S1P Receptor Modulation Pathway.

Synthesis of S1P Receptor Agonists from this compound

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with S1P1 receptor agonist activity.[2] The carboxylic acid moiety allows for facile derivatization, such as the formation of amides and esters, which can be further cyclized to generate diverse chemical entities. A common synthetic strategy involves the conversion of the carboxylic acid to an activated species, followed by reaction with a suitable amine or hydrazine to construct the desired heterocyclic core.

Experimental Protocol: Synthesis of a Hypothetical Oxadiazole Derivative

-

Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.

-

Formation of Acyl Hydrazide: In a separate flask, dissolve acetohydrazide (1.1 eq) in DCM and cool to 0°C. Slowly add the activated acid chloride solution from step 1 to the cooled hydrazide solution. Stir the reaction at room temperature overnight.

-

Cyclization to Oxadiazole: Concentrate the reaction mixture under reduced pressure. To the resulting crude acyl hydrazide, add phosphorus oxychloride (5.0 eq) and heat the mixture at 100°C for 3 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 2: Xanthine Oxidase Inhibition

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and other metabolic disorders. Xanthine oxidase is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a well-established therapeutic strategy for lowering uric acid levels.[5]

Mechanism of Action: Blocking Uric Acid Production

Xanthine oxidase inhibitors act by binding to the active site of the enzyme, preventing the substrate from accessing it. This competitive or mixed-type inhibition effectively blocks the final two steps of uric acid synthesis, leading to a reduction in plasma and urinary uric acid concentrations.

Caption: Xanthine Oxidase Inhibition Pathway.

Structure-Activity Relationship (SAR) of N-(4-alkoxy-3-cyanophenyl) Amide Derivatives

A study by Meng et al. explored the xanthine oxidase inhibitory activity of a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide and nicotinamide derivatives, which are structurally related to this compound amides. Their findings provide valuable insights into the SAR of this class of compounds.

Table 1: Xanthine Oxidase Inhibitory Activity of N-(4-alkoxy-3-cyanophenyl) Isonicotinamide Derivatives

| Compound | R (alkoxy group) | IC50 (µM) |

| 10a | Methoxy | 1.8 |

| 10b | Ethoxy | 1.2 |

| 10c | n-Propoxy | 0.9 |

| 10d | Isopropoxy | 0.8 |

| 10e | n-Butoxy | 0.7 |

| 10f | Isobutoxy | 0.6 |

| 10g | n-Pentoxy | 0.5 |

| 10h | Isopentoxy | 0.4 |

| 10i | n-Hexoxy | 0.4 |

| 10j | Cyclopropylmethoxy | 0.7 |

| 10k | Cyclobutylmethoxy | 0.6 |

| 10l | Cyclopentylmethoxy | 0.5 |

| 10m | Cyclohexylmethoxy | 0.4 |

| 10n | Benzyloxy | 0.4 |

| 10o | o-Fluorobenzyloxy | 0.3 |

| 10p | m-Fluorobenzyloxy | 0.3 |

| 10q | p-Fluorobenzyloxy | 0.3 |

| Allopurinol | - | 8.5 |

| Topiroxostat | - | 0.015 |

Data sourced from Meng, F. et al. (2017).[6]

The SAR analysis reveals several key trends:

-

Effect of Alkoxy Chain Length: The inhibitory potency generally increases with the length of the n-alkoxy chain, suggesting that a larger, more lipophilic group at this position enhances binding to the enzyme.

-

Impact of Branching: Branched alkoxy groups, such as isopropoxy and isobutoxy, tend to confer slightly better activity than their linear counterparts.

-

Alicyclic Moieties: The introduction of cycloalkylmethoxy groups also leads to potent inhibitors, with larger rings generally being more favorable.

-

Aromatic Substituents: Benzyloxy and substituted benzyloxy groups are well-tolerated and result in highly potent compounds. The position of the fluoro substituent on the benzyl ring does not significantly impact activity.

-

Isonicotinamide vs. Nicotinamide: The isonicotinamide series of derivatives was found to be considerably more effective than the corresponding nicotinamide series, highlighting the importance of the nitrogen position in the pyridine ring for optimal interaction with the enzyme's active site.[6]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a generalized procedure and may require optimization.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Test compounds (dissolved in DMSO)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Dilute the xanthine oxidase enzyme in the phosphate buffer to the desired concentration.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of phosphate buffer.

-

Add 25 µL of the test compound solution at various concentrations (or vehicle for control).

-

Add 25 µL of the xanthine oxidase solution to all wells except the blank.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 100 µL of the xanthine solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activities as both S1P receptor modulators and xanthine oxidase inhibitors highlight their potential in treating a range of conditions from autoimmune diseases to metabolic disorders. The structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation compounds with enhanced potency and selectivity. Future research in this area should focus on expanding the chemical diversity of these derivatives and exploring their efficacy and safety in preclinical and clinical settings. The continued investigation of this remarkable chemical entity holds the promise of delivering innovative and effective treatments for patients in need.

References

- 1. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 258273-31-3 [chemicalbook.com]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid in Medicinal Chemistry

Introduction: The Unassuming Architect of Complex Therapeutics

In the landscape of medicinal chemistry, the value of a molecular scaffold is often measured by its versatility and its contribution to the final biological activity of a therapeutic agent. 3-Cyano-4-isopropoxybenzoic acid, a seemingly modest substituted benzoic acid, stands as a testament to the profound impact a well-designed building block can have on modern drug discovery.[1][2] This guide provides an in-depth technical exploration of this crucial intermediate, delving into its synthesis, physicochemical properties, and its pivotal role in the architecture of significant marketed drugs. For researchers, scientists, and drug development professionals, understanding the nuances of this compound offers a window into the strategic design and synthesis of complex heterocyclic molecules that address significant unmet medical needs.[1]

Chapter 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in synthesis. This compound is a white to off-white solid with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[3][4] Its structure, featuring a carboxylic acid, a cyano group, and an isopropoxy group on a benzene ring, imparts a unique combination of reactivity and lipophilicity.[5][6]

| Property | Value | Source |

| CAS Number | 258273-31-3 | [3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 149-153 °C | [3] |

| Boiling Point | 371.4±27.0 °C (Predicted) | [3] |

| pKa | 4.09±0.10 (Predicted) | [3] |

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the arrangement of the substituents on the benzene ring. Key features include the characteristic doublet for the isopropoxy methyl protons and the specific pattern of the aromatic protons.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, including the quaternary carbons of the cyano and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. A sharp absorption band around 2230 cm⁻¹ is indicative of the cyano group (-C≡N), while a broad O-H stretch confirms the presence of the carboxylic acid.[5]

Chapter 2: Synthesis of this compound: A Journey from Simple Precursors

The synthesis of this compound typically involves a multi-step process, with several patented routes aiming to improve yield, safety, and cost-effectiveness.[7][8] A common strategy begins with a readily available p-hydroxybenzoic acid derivative and proceeds through formylation, cyanation, etherification, and finally, hydrolysis.[7][8] Notably, modern approaches have focused on avoiding highly toxic reagents like cuprous cyanide, making the process more suitable for industrial-scale production.[7][8]

A Representative Synthetic Protocol

The following is a detailed, four-step synthesis adapted from patented literature, which circumvents the use of highly toxic cyanides.[7][8]

Step 1: Formylation of Methyl p-hydroxybenzoate Magnesium chloride, triethylamine, and paraformaldehyde are added to a solution of methyl p-hydroxybenzoate in dichloromethane. The mixture is heated, and after workup, yields 3-formyl-4-hydroxybenzoate.[8]

Step 2: Cyanation of 3-formyl-4-hydroxybenzoate The formyl group is converted to a cyano group using hydroxylamine hydrochloride, followed by treatment with a dehydrating agent. This step is crucial as it introduces the nitrile functionality.

Step 3: Etherification of 3-cyano-4-hydroxybenzoate The phenolic hydroxyl group is alkylated with isopropyl bromide in the presence of a base like potassium carbonate to form the isopropoxy ether, yielding methyl 3-cyano-4-isopropoxybenzoate.[8]

Step 4: Hydrolysis to this compound The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 258273-31-3 [chemicalbook.com]

- 7. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. This compound | 258273-31-3 [chemicalbook.com]

3-Cyano-4-isopropoxybenzoic acid as a pharmaceutical intermediate

An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid: A Core Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No: 258273-31-3), a pivotal intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis methodologies, and critical applications, grounding all claims in established scientific protocols and literature.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a substituted aromatic carboxylic acid that has emerged as a cornerstone for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its chemical architecture, featuring three distinct and reactive functional groups—a carboxylic acid, a cyano group, and an isopropoxy ether—on a central benzene ring, makes it an exceptionally versatile precursor.[2] This strategic arrangement allows for sequential, regioselective reactions, enabling the efficient construction of complex molecular frameworks required for targeted therapies.

Its primary utility lies in its role as a key starting material for drugs targeting a range of conditions, most notably as an intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators for autoimmune diseases and xanthine oxidase inhibitors for hyperuricemia.[1][3][4][5] This guide explores the fundamental chemistry that makes this compound indispensable.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis. The physical and chemical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 258273-31-3[1][3] |

| Molecular Formula | C₁₁H₁₁NO₃[6] |

| Molecular Weight | 205.21 g/mol [6][7] |

| Appearance | White to off-white solid[3][8] |

| Melting Point | 149-153 °C[3] |

| Boiling Point | 371.4 ± 27.0 °C (Predicted)[3] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted)[3][8] |

| pKa | 4.09 ± 0.10 (Predicted)[3] |

| InChI Key | FQGLEMDXDTZJMJ-UHFFFAOYSA-N[3] |

Structural Causality:

The molecule's utility is a direct result of its trifunctional nature:

-

Carboxylic Acid (-COOH): This group serves as a primary handle for transformations such as esterification, amidation, or conversion to an acid chloride.[2] This is crucial for linking the core structure to other molecular fragments.

-

Cyano Group (-C≡N): A highly versatile functional group, the nitrile can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).[2]

-

Isopropoxy Group (-OCH(CH₃)₂): This ether linkage provides steric bulk and increases the molecule's lipophilicity, which can be critical for modulating the pharmacokinetic properties of the final API.[2] It is generally stable under many reaction conditions used to modify the other two groups.

Spectroscopic Characterization:

Confirming the identity and purity of this compound is typically achieved via standard spectroscopic methods:

-

¹H NMR Spectroscopy: The spectrum provides clear structural confirmation through the characteristic signals of the aromatic protons and the distinct doublet for the isopropoxy methyl protons.[2]

-

Infrared (IR) Spectroscopy: IR analysis reveals key functional group vibrations, most notably the sharp, strong absorption of the cyano group's triple bond stretch around 2230 cm⁻¹ and the broad O-H stretch characteristic of the carboxylic acid.[2]

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound can be approached from multiple routes, with the choice often dictated by scale, cost, and safety considerations. Two prevalent methods are detailed below.

Method 1: Saponification of a Methyl Ester Precursor

This is a common and straightforward laboratory-scale synthesis involving the hydrolysis of the corresponding methyl ester. The causality is simple: a strong base is used to catalyze the nucleophilic attack on the ester carbonyl, leading to the carboxylate salt, which is subsequently protonated.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of methyl 3-cyano-4-isopropoxybenzoate (1.0 eq) in a 1:1 mixture of ethanol and tetrahydrofuran (THF), add an aqueous solution of 2M sodium hydroxide (1.2-1.5 eq).[3]

-

Reaction Execution: Allow the mixture to stir at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.[3]

-

Acidification & Extraction: Dilute the aqueous residue with distilled water and acidify to a pH < 7 using 2N hydrochloric acid, resulting in the precipitation of the product. Extract the aqueous phase with ethyl acetate (3x volumes).[3]

-

Purification: Combine the organic layers, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate to yield the crude product.[3]

-

Recrystallization: Recrystallize the crude solid from a 10% ether/hexane mixture to obtain pure this compound as an off-white solid (typical yield >90%).[3]

Caption: Saponification workflow for this compound.

Method 2: Industrial Synthesis from 4-Hydroxybenzoate Derivatives

For larger-scale production, a more cost-effective and safer route starting from readily available materials like methyl parahydroxybenzoate is preferred. This multi-step process avoids highly toxic cyanides by generating the cyano group from a formyl precursor.[9][10]

Synthesis Pathway Overview:

-

Formylation: The starting material (e.g., 4-phenyl hydroxybenzoate) undergoes ortho-formylation to introduce an aldehyde group at the 3-position.[9]

-

Oximation and Dehydration: The resulting 3-formyl compound is reacted with hydroxylamine hydrochloride to form an oxime. Subsequent dehydration (e.g., with acetic anhydride or other reagents) converts the oxime directly to the nitrile (cyano group). This two-step sequence is an efficient and safer alternative to direct cyanation.[9][10]

-

Williamson Ether Synthesis: The phenolic hydroxyl group is alkylated with isopropyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) to form the isopropoxy ether.[9][10]

-

Final Hydrolysis: The ester protecting group (phenyl or methyl) is saponified under basic conditions, as described in Method 1, to yield the final carboxylic acid.[9]

Caption: Industrial synthesis pathway from a 4-hydroxybenzoate precursor.

Application as a Core Pharmaceutical Intermediate

The true value of this compound is realized in its application as a foundational building block for high-value APIs.

Case Study: Synthesis of Febuxostat Analogs

Febuxostat, a potent xanthine oxidase inhibitor for treating gout, is chemically known as 2-(3-cyano-4-isobutoxy phenyl)-4-methylthiazole-5-carboxylic acid.[4][5] The synthesis of this class of drugs provides a clear blueprint for the utility of 3-cyano-4-alkoxybenzoic acids. The core transformation involves building a thiazole ring onto the benzoic acid precursor.

Key Transformation: The synthesis typically proceeds by first converting the carboxylic acid of a 3-cyano-4-alkoxybenzoic acid into a thioamide. This thioamide intermediate is then condensed with an α-haloketone, such as ethyl 2-chloro-3-oxobutanoate, in a Hantzsch-type thiazole synthesis to form the heterocycle.[5][11] The ester on the newly formed thiazole ring is then hydrolyzed to yield the final API. The cyano and isopropoxy groups from the starting material are directly incorporated into the final drug structure, where they are essential for binding to the target enzyme.

Caption: Key transformation into a thiazole-based API like Febuxostat.

Case Study: S1P Receptor Modulators (e.g., Ozanimod)

This compound is explicitly cited as a useful reagent for preparing S1P receptor agonists, which are used to treat autoimmune conditions like multiple sclerosis.[1][3] In these complex molecules, the benzoic acid derivative serves as the central scaffold. The carboxylic acid is typically used to form an amide linkage with another part of the molecule, while the cyano and isopropoxy groups are positioned to make critical interactions with the S1P receptor. PubChem also identifies this compound as an impurity related to Ozanimod, further cementing its role in this therapeutic area.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Handling Procedures: Avoid generating dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound is more than a simple chemical; it is a highly enabling tool for pharmaceutical innovation. Its trifunctional nature provides chemists with a versatile and reliable platform for constructing complex APIs. Established, scalable synthesis routes, including those that prioritize safety by avoiding highly toxic reagents, ensure its availability for both research and commercial production.[9][10] For scientists and professionals in drug discovery and development, a thorough understanding of this intermediate's properties and reactivity is key to unlocking new therapeutic possibilities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 258273-31-3 [m.chemicalbook.com]

- 4. data.epo.org [data.epo.org]

- 5. Febuxostat – All About Drugs [allfordrugs.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 258273-31-3 [chemicalbook.com]

- 9. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

3-Cyano-4-isopropoxybenzoic Acid: A Linchpin Intermediate in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of active pharmaceutical ingredients (APIs) are paramount. Often, the success of a complex synthesis hinges on the availability and purity of key intermediates. 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) has emerged as a quintessential example of such a critical building block.[1] While not a therapeutic agent itself, this molecule is a cornerstone in the synthesis of a new generation of immunomodulatory drugs.[2] This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its physicochemical properties and pivotal role in the development of life-changing therapies.

The Rise to Prominence: A History Forged in Pharmaceutical Innovation

The history of this compound is intrinsically linked to the development of Sphingosine-1-Phosphate (S1P) receptor modulators. The journey began with the discovery of Fingolimod, the first oral therapy approved for multiple sclerosis, which validated the S1P receptor as a druggable target.[3] However, Fingolimod's lack of selectivity, targeting S1P receptors 1, 3, 4, and 5, led to a range of side effects. This spurred the quest for more selective S1P modulators.

This is where this compound enters the narrative. It is a key intermediate in the synthesis of Ozanimod, a highly selective S1P1 and S1P5 receptor modulator.[3][4] Ozanimod's improved safety profile is a direct result of its targeted action, a feat of molecular engineering that relies on the precise architecture of its precursors.[3] The development of Ozanimod for the treatment of relapsing multiple sclerosis and ulcerative colitis has solidified the importance of this compound in the pharmaceutical industry.[2][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis.[6] this compound is a white to off-white solid with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [7] |

| Molecular Weight | 205.21 g/mol | [7] |

| CAS Number | 258273-31-3 | [8][9] |

| Melting Point | 149-153 °C | |

| Boiling Point (Predicted) | 371.4 ± 27.0 °C | [10] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [10] |

| pKa (Predicted) | 4.09 ± 0.10 | |

| XLogP3-AA | 1.9 | [7] |

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.[6] Key features include a sharp absorption of the cyano group around 2230 cm⁻¹ in IR spectroscopy and the characteristic signals of the aromatic and isopropoxy protons in ¹H NMR spectroscopy.[6]

Synthesis of this compound: An Evolution in Chemical Manufacturing

The synthesis of this compound has evolved to meet the demands of industrial-scale production, with a focus on safety, efficiency, and cost-effectiveness.

The "Traditional" Pathway: A Nod to Classic Chemistry

Early synthetic routes to cyanobenzoic acids often relied on the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884.[11][12] This method involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide.[2][11][12] While effective, the use of highly toxic cyanide salts, such as cuprous cyanide, poses significant safety and environmental challenges, making it less suitable for large-scale industrial production.[13]

The likely traditional route would have involved:

-

Nitration of 4-isopropoxybenzoic acid.

-

Reduction of the nitro group to an amine.

-

Diazotization of the amine followed by a Sandmeyer reaction with cuprous cyanide to install the cyano group.

Modern, Safer Synthetic Routes

To circumvent the hazards of the Sandmeyer reaction, more elegant and safer methods have been developed and patented. A widely adopted four-step synthesis is outlined below.[13] This process avoids the use of highly toxic cyanides and utilizes readily available starting materials.

Step 1: Formylation of a Hydroxybenzoate Precursor The synthesis begins with the formylation of a p-hydroxybenzoate, such as methyl 4-hydroxybenzoate. This is typically achieved using paraformaldehyde in the presence of magnesium chloride and an amine base like triethylamine.

Step 2: Conversion of the Formyl Group to a Cyano Group The introduced formyl group is then converted into a cyano group. This transformation can be accomplished by reacting the formyl derivative with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile.

Step 3: Etherification to Introduce the Isopropoxy Group The phenolic hydroxyl group is then etherified using isopropyl bromide in the presence of a base like potassium carbonate to yield methyl 3-cyano-4-isopropoxybenzoate.

Step 4: Hydrolysis to the Final Product The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically carried out using a base such as sodium hydroxide in a mixture of solvents like ethanol and tetrahydrofuran, followed by acidification.

Experimental Protocol: A Modern Four-Step Synthesis

The following is a representative, detailed protocol for the synthesis of this compound, based on modern patented methods.

Part 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

-

To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.

-

Heat the mixture in an oil bath at 60°C overnight.

-

After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid.

-

Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-formyl-4-hydroxybenzoate.

Part 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

-

Dissolve the methyl 3-formyl-4-hydroxybenzoate from the previous step and hydroxylamine hydrochloride in a suitable solvent system (e.g., acetonitrile/N,N-dimethylformamide).

-

Heat the mixture to 80°C and stir for 2 hours.

-

Upon completion, cool the reaction and add ethyl acetate.

-

Wash the organic layer several times with water. The aqueous layers can be back-extracted with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.

Part 3: Synthesis of Methyl 3-cyano-4-isopropoxybenzoate

-

Combine the methyl 3-cyano-4-hydroxybenzoate, isopropyl bromide, and potassium carbonate in a solvent mixture such as acetonitrile/N,N-dimethylformamide.

-

Stir the mixture overnight at 80°C.

-

After cooling to room temperature, add water to dissolve the potassium carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate under reduced pressure to obtain methyl 3-cyano-4-isopropoxybenzoate.

Part 4: Synthesis of this compound

-

Dissolve methyl 3-cyano-4-isopropoxybenzoate in a mixture of ethanol and tetrahydrofuran.

-

Add an aqueous solution of 2M sodium hydroxide and stir the mixture at room temperature for 4 hours.

-

Concentrate the mixture under vacuum to remove the organic solvents.

-

Dilute the residue with water and acidify with 2N hydrochloric acid to a pH < 7.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to yield pure this compound as an off-white solid.

Caption: Modern four-step synthesis of this compound.

The Role in Drug Action: Enabling Selective S1P Receptor Modulation

This compound is a critical precursor for the synthesis of Ozanimod. In the synthesis of Ozanimod, the carboxylic acid group of this compound is activated and reacted with an amidoxime intermediate to form the central 1,2,4-oxadiazole ring of the final drug molecule.[4]

The resulting API, Ozanimod, exerts its therapeutic effect by modulating the S1P signaling pathway. S1P receptors, particularly S1P1, are crucial for the egress of lymphocytes from lymph nodes.[14][15] By binding to S1P1 and S1P5 receptors, Ozanimod causes their internalization and degradation.[14][15] This effectively traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the gut in ulcerative colitis.[3][16] The high selectivity of Ozanimod for S1P1 and S1P5, compared to the less selective Fingolimod, is a key factor in its improved safety profile.[3]

Caption: Mechanism of S1P receptor modulation by Ozanimod.

Conclusion

This compound stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its history is not one of a standalone discovery but rather of a compound whose importance grew in tandem with the development of highly selective and safer medicines. The evolution of its synthesis from hazardous classical methods to modern, scalable, and safer protocols reflects the progress in industrial organic chemistry. For researchers and professionals in drug development, a deep understanding of this key intermediate is not just an academic exercise but a practical necessity for the efficient and successful synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. vjneurology.com [vjneurology.com]

- 4. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]

- 5. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]

- 6. nbinno.com [nbinno.com]

- 7. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 3-cyano-4-isopropoxybenzoic acid (258273-31-3) [farmasino.net]

- 10. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Solubility of 3-Cyano-4-isopropoxybenzoic Acid

This guide provides a comprehensive technical overview of the solubility of 3-Cyano-4-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties influencing solubility, theoretical and practical approaches to solvent selection, and detailed experimental protocols for accurate solubility determination.

Introduction to this compound

This compound (CAS No. 258273-31-3) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₁NO₃.[2] Its structure, featuring a carboxylic acid, a cyano group, and an isopropoxy group on a benzene ring, imparts a unique combination of polarity and lipophilicity that governs its behavior in various solvents.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification through crystallization, and formulation of active pharmaceutical ingredients (APIs).

Physicochemical Properties Influencing Solubility

A molecule's solubility is dictated by its inherent physical and chemical properties. For this compound, the following parameters are of primary importance:

| Property | Predicted/Calculated Value | Significance for Solubility |

| pKa | 4.09 | The predicted pKa of 4.09 indicates that it is a weak acid. Its solubility will be highly pH-dependent, with significantly increased solubility in basic solutions (pH > pKa) due to the formation of the more polar carboxylate salt. |

| logP | 1.9 | The calculated octanol-water partition coefficient (logP) of 1.9 suggests that the compound is moderately lipophilic. This value indicates a preference for organic solvents over water, but also suggests some degree of aqueous solubility is possible.[3] |

| Melting Point | 149-153 °C | A relatively high melting point suggests strong intermolecular forces in the crystal lattice. Overcoming these forces is a key energetic barrier to dissolution. |

| Molecular Structure | Aromatic ring, -COOH, -CN, -O-iPr | The carboxylic acid and cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the isopropoxy group and benzene ring contribute to its lipophilicity.[1] |

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable guidance for solvent selection.

"Like Dissolves Like": A Qualitative Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: Solvents capable of hydrogen bonding (e.g., water, alcohols) will have some affinity for the carboxylic acid group. However, the overall lipophilicity of the molecule, due to the benzene ring and isopropoxy group, will likely limit its solubility in highly polar solvents like water.

-

Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and acetonitrile, which have dipole moments but do not donate hydrogen bonds, are expected to be good solvents. They can interact with the polar functional groups of the molecule without being hindered by strong self-association.

-

Nonpolar Solvents: Nonpolar solvents such as toluene and hexane are less likely to be effective solvents on their own due to their inability to interact favorably with the polar carboxylic acid and cyano groups. However, as evidenced by its recrystallization from an ether/hexane mixture, a combination of a moderately polar and a nonpolar solvent can be effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A solvent will be effective if its HSP values are similar to those of the solute.

To determine the HSP of this compound, a series of solubility tests in a range of well-characterized solvents would be necessary. The results ("good" or "bad" solvent) are then used to define a "solubility sphere" in the 3D Hansen space, with the center of the sphere representing the HSP of the solute. Solvents that fall within this sphere are predicted to be good solvents.[5]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group contribution model that can predict activity coefficients in mixtures.[6][7] By breaking down the this compound molecule into its constituent functional groups (e.g., aromatic carbon, carboxylic acid, cyano, ether), it is possible to estimate its activity coefficient in various solvents. A lower activity coefficient generally corresponds to higher solubility. This method is particularly useful for predicting phase equilibria, such as solid-liquid equilibria in the context of solubility.[8]

Experimental Determination of Equilibrium Solubility

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and recommended procedure.

Workflow for Equilibrium Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Jant's web site [shaker.umh.es]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. UNIFAC - Wikipedia [en.wikipedia.org]

- 7. sleepingsirens.com [sleepingsirens.com]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Blueprint for the Evaluation of Novel Xanthine Oxidase Inhibitors: Featuring 3-Cyano-4-isopropoxybenzoic Acid as a Prototypical Scaffold

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a debilitating inflammatory arthritis.[1][2] The enzyme xanthine oxidase (XO) represents a critical control point in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone of modern urate-lowering therapy.[5] While established drugs such as the purine analog Allopurinol and the non-purine inhibitor Febuxostat are effective, the quest for new chemical entities with improved efficacy, safety, and tolerability profiles remains a significant focus of pharmaceutical research.[3][6][7]

This technical guide provides a comprehensive, field-proven framework for the identification, characterization, and preclinical validation of novel xanthine oxidase inhibitors. We utilize 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) , a known pharmaceutical intermediate, as a hypothetical starting scaffold to illustrate this drug discovery workflow.[8][9] It is critical to note that while this compound possesses structural motifs amenable to inhibitor design, its activity as a direct xanthine oxidase inhibitor is not established in peer-reviewed literature. This document, therefore, serves as a methodological blueprint rather than an assertion of the compound's intrinsic biological activity. We will detail the necessary steps from initial in vitro screening and mechanistic elucidation to in silico modeling and validation in preclinical in vivo models of hyperuricemia.

The Therapeutic Target: Xanthine Oxidase and the Pathophysiology of Gout

Xanthine oxidoreductase (XOR) is a complex molybdoflavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[10] In the purine catabolism pathway, XOR catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[11][12] Under normal physiological conditions, the enzyme is predominantly in its dehydrogenase form. However, in inflammatory or ischemic states, it can be converted to the oxidase form, which utilizes molecular oxygen as an electron acceptor, generating reactive oxygen species (ROS) in the process.[10]

Persistently high levels of uric acid (hyperuricemia), defined as a serum concentration above 6.8 mg/dL, can lead to the supersaturation and crystallization of monosodium urate (MSU) in joints and soft tissues.[2][13] These MSU crystal deposits, known as tophi, trigger a potent inflammatory response, resulting in the intensely painful attacks characteristic of gout.[14] Therefore, inhibiting xanthine oxidase activity is a direct and effective strategy to decrease uric acid production, prevent MSU crystallization, and manage chronic gout.[15][16]

Current Landscape of Xanthine Oxidase Inhibitors

The clinical management of hyperuricemia has long relied on XO inhibitors.

-

Allopurinol: A purine analog that mimics hypoxanthine, it acts as both a substrate and an inhibitor of XO.[6][11] Its active metabolite, oxypurinol, has a long half-life and is a potent inhibitor of the enzyme.[6][17]

-

Febuxostat: A non-purine, selective inhibitor of xanthine oxidase, it demonstrates high-affinity binding by inhibiting both the oxidized and reduced forms of the enzyme.[7][18][19]

The development of new inhibitors is driven by the need to address limitations of current therapies, such as hypersensitivity reactions with allopurinol and the need for alternatives in patients with renal impairment.[16][19] The drug development pipeline is active, with over 25 novel therapies in various stages of clinical development targeting different aspects of gout pathophysiology, including XO inhibition.[20][21]

Lead Candidate Analysis: this compound

Chemical Properties and Synthesis Rationale

This compound is a white to off-white solid with the molecular formula C₁₁H₁₁NO₃.[22] It is recognized primarily as a versatile chemical intermediate used in the synthesis of more complex molecules, including potential therapeutics for conditions like multiple sclerosis.[8][9]

While its direct action on XO is unconfirmed, its structure presents a logical starting point for a hypothetical inhibitor design program:

-

Benzoic Acid Core: This moiety is a common feature in many enzyme inhibitors, providing a rigid scaffold for orienting other functional groups.

-

Cyano and Isopropoxy Groups: These groups can be systematically modified (a process known as structure-activity relationship or SAR studies) to optimize binding affinity, selectivity, and pharmacokinetic properties. The cyano group, an electron-withdrawing group, and the bulky isopropoxy group can influence interactions within an enzyme's active site.

A plausible synthesis route involves a multi-step process starting from a readily available precursor like methyl parahydroxybenzoate.[23] The process typically involves formylation, conversion of the formyl group to a cyano group, etherification to add the isopropoxy group, and finally, hydrolysis of the ester to yield the final carboxylic acid.[23][24]

Caption: Generalized synthesis pathway for the lead scaffold.

Part 1: In Vitro Efficacy and Potency Determination

The foundational step in evaluating a potential new drug is to confirm its activity against the intended target in a controlled, cell-free environment. The spectrophotometric xanthine oxidase inhibition assay is the gold standard for this purpose.

Principle of the Assay

The assay quantifies the enzymatic activity of XO by monitoring the formation of its product, uric acid, which has a strong absorbance peak at approximately 290-295 nm.[5] The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzyme activity. An inhibitor will slow this rate. The potency of the inhibitor is determined by calculating its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.

Detailed Experimental Protocol: Spectrophotometric XO Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of multiple compounds and concentrations.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Test Compound (this compound)

-

Allopurinol (Positive Control)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Xanthine (e.g., 150 µM) in the phosphate buffer.[25]

-

Prepare a stock solution of Xanthine Oxidase (e.g., 0.1 units/mL) in cold phosphate buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for 5-10 minutes.[25]

-

Prepare a 10 mM stock solution of the test compound and Allopurinol in DMSO. Create a serial dilution series from this stock to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

-

Assay Plate Setup:

-

Blank Wells: Add buffer and substrate, but no enzyme. This accounts for non-enzymatic substrate degradation.

-

Control Wells (100% Activity): Add buffer, DMSO (at the same final concentration as the test wells), and xanthine oxidase solution.

-

Test Wells: Add buffer, the test compound at various concentrations, and xanthine oxidase solution.

-